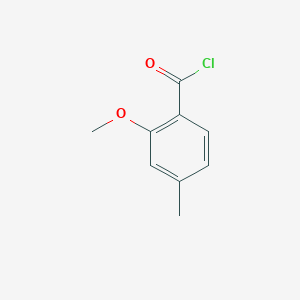

2-Methoxy-4-methylbenzoyl chloride

Übersicht

Beschreibung

2-Methoxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the second position and a methyl group at the fourth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylbenzoyl chloride can be synthesized through the chlorination of 2-methoxy-4-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through distillation and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: Reacts with water to form 2-methoxy-4-methylbenzoic acid.

Reduction: Can be reduced to 2-methoxy-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.

Hydrolysis: Requires water and is usually carried out under acidic or basic conditions.

Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

2-Methoxy-4-methylbenzoic acid: Formed from hydrolysis.

2-Methoxy-4-methylbenzyl alcohol: Formed from reduction.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Intermediates

2-Methoxy-4-methylbenzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in acylation reactions, which are essential for constructing complex molecular frameworks.

Case Study: Synthesis of Anticancer Agents

Recent studies have highlighted the use of this compound in the synthesis of sulfonamide-hydrazide hybrids, which exhibit potential anticancer activity. The synthesized compounds were tested for their inhibitory effects on carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. The results indicated that these hybrids could serve as promising candidates for further drug development .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals. Its derivatives have been explored for their efficacy as pesticides due to their low toxicity and high effectiveness against various pests.

Case Study: Methoxyfenozide

One notable application is in the synthesis of methoxyfenozide, a low-toxicity pesticide derived from this compound. This compound has been shown to be effective against lepidopteran pests, making it valuable for agricultural practices . The synthesis involves a series of reactions that transform the benzoyl chloride into active pesticide formulations.

Material Science and Polymer Chemistry

In addition to its applications in pharmaceuticals and agrochemicals, this compound is used in polymer chemistry. It acts as a photoinitiator in UV-curable coatings and adhesives, facilitating polymerization upon exposure to UV light.

Table: Comparison of Photoinitiators

| Photoinitiator | Type | Application Area |

|---|---|---|

| This compound | Benzoyl chloride | UV-curable coatings |

| Benzoin methyl ether | Benzoin derivative | Adhesives |

| Camphorquinone | Ketone | Dental materials |

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of 2-methoxy-4-methylbenzoic acid with thionyl chloride. This method is favored due to its efficiency and mild reaction conditions, making it suitable for industrial-scale production .

Synthesis Procedure

- Dissolve 2-methoxy-4-methylbenzoic acid in an appropriate solvent.

- Add thionyl chloride dropwise while stirring at controlled temperatures.

- Allow the reaction to proceed until completion, monitoring via TLC or HPLC.

- Purify the product through distillation or recrystallization.

Wirkmechanismus

The mechanism of action of 2-methoxy-4-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the compound may react with amines to form amides, which can then interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxybenzoyl chloride: Similar structure but lacks the methyl group at the fourth position.

4-Methoxybenzoyl chloride: Similar structure but lacks the methoxy group at the second position.

4-Methylbenzoyl chloride: Similar structure but lacks the methoxy group at the second position.

Uniqueness

2-Methoxy-4-methylbenzoyl chloride is unique due to the presence of both the methoxy and methyl groups on the benzene ring. This dual substitution pattern imparts specific reactivity and properties to the compound, making it valuable in the synthesis of certain pharmaceuticals and agrochemicals that require these functional groups for their activity.

Biologische Aktivität

Overview

2-Methoxy-4-methylbenzoyl chloride (CAS Number: 51671-69-3) is an organic compound characterized by its benzoyl chloride structure, modified with a methoxy group at the second position and a methyl group at the fourth position. Its molecular formula is C9H9ClO2. This compound serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding its biological activity is crucial for evaluating its potential applications in drug development and other therapeutic areas.

Synthesis Methods:

this compound can be synthesized through the chlorination of 2-methoxy-4-methylbenzoic acid, typically using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)₂). The reaction is performed under reflux conditions, followed by purification through distillation or recrystallization.

Chemical Reactions:

The compound undergoes several significant reactions:

- Nucleophilic Substitution: It reacts with various nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters.

- Hydrolysis: Reacts with water to yield 2-methoxy-4-methylbenzoic acid.

- Reduction: Can be reduced to 2-methoxy-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. In studies involving various extracts from plants containing similar structures, significant antibacterial activity was observed against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard methods, revealing effective concentrations that inhibited bacterial growth .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. For instance, derivatives of this compound were tested against human colorectal cancer cells (HCT-116), demonstrating potent cytotoxic effects. The Hoechst 33258 staining assay indicated that treatment led to apoptosis in a concentration-dependent manner without affecting the cell cycle progression. Western blot analysis suggested that targets such as HIF-1α and tubulin could be implicated in the observed effects .

The biological activity of this compound can be attributed to its role as an acylating agent. By forming covalent bonds with nucleophiles, it facilitates the synthesis of various biologically active derivatives. The specific pathways and molecular targets depend on the nature of the nucleophile involved in the reaction.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Research :

- Inflammation Modulation :

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

2-methoxy-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHHHBPLVWGPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553103 | |

| Record name | 2-Methoxy-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51671-69-3 | |

| Record name | 2-Methoxy-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.